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Compound of Interest

Vanadium chloride(VCI2)
(6C1,8Cl1,9Cl)

Cat. No.: B086343

Compound Name:

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed to elucidate the electronic structure of vanadium dichloride (VCIz2). A thorough
understanding of the electronic properties of transition metal dihalides is crucial for their
application in various fields, including catalysis and materials science. This document
summarizes key quantitative data, details the computational methodologies employed in recent
studies, and presents a visual workflow of the theoretical calculations.

Core Quantitative Data

The electronic structure of VCIz has been investigated using high-level quantum chemical
methods. The key computed properties of the ground and excited electronic states are
summarized below.

Ground State Properties

A pivotal study employing the internally contracted multireference configuration-interaction
(ic)MRCI method has established the ground state of VCIz to be of g~ symmetry.[1] This
finding is in contrast to some predictions from ligand-field theory.[1] The calculated equilibrium
bond length, harmonic vibrational frequencies, and dissociation energy for the ground state are
presented in Table 1.
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Property Calculated Value
Ground Electronic State 42g-

V-Cl Bond Length (re) 2.172 A

Symmetric Stretch Freq. (w1) 385cm?

Bending Frequency (w2) 65 cm1!
Asymmetric Stretch Freq. (ws) 495 cm1
Dissociation Energy (De) 10.0 eV

Table 1: Calculated ground state properties of VCl-.

Excited State Energies

The vertical and adiabatic excitation energies for the low-lying electronic states of VCIz have
been calculated, providing insight into the molecule's spectroscopic behavior. These
calculations reveal a dense manifold of excited states. A selection of the calculated vertical
excitation energies is provided in Table 2.

Electronic State Vertical Excitation Energy (eV)
2Ag 0.23
2Mg 0.50
25 g+ 0.85
Mg 1.10
2 1.35

Table 2: A selection of calculated vertical excitation energies for VCl-.

Computational Protocols

The results presented in this guide are primarily based on state-of-the-art ab initio calculations.
The following section details the methodology employed in the key cited research.
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Multireference Configuration-Interaction (MRCI)
Calculations

The electronic structure of VCIlz was investigated using the internally contracted multireference
configuration-interaction ((ic)MRCI) method.[1] This approach is well-suited for systems with
significant electron correlation and multiple low-lying electronic states, which is characteristic of
transition metal compounds.

o Basis Sets: The calculations were performed using basis sets of double-zeta plus
polarization (DZP) and triple-zeta plus polarization (TZP) quality.

o Core Electron Treatment: To reduce computational cost, the core electrons of the vanadium
and chlorine atoms were frozen. Specifically, the V(1s2s2p3s3p) and Clz(1s2s2p) cores were
not included in the correlation treatment.[1]

o Active Space Definition: The active space for the MRCI calculations included the vanadium
3d and 4s orbitals. The eight orbitals corresponding to the valence shells of the two chlorine
atoms were included in the reference space as closed-shell orbitals, but single and double
excitations from these orbitals were included in the MRCI expansion.[1] In total, 19 electrons
were correlated.[1]

o Geometry Optimization and Frequency Calculations: The potential energy surfaces were
explored by symmetrically stretching the V-Cl bonds to determine the equilibrium geometry
and vibrational frequencies.[1] The calculations confirmed a linear geometry for the VClz
molecule.[1]

Visualizing the Computational Workflow

The process of performing quantum chemical calculations on the electronic structure of VCIz
can be represented as a logical workflow. The following diagram, generated using the DOT
language, illustrates the key steps from the initial definition of the system to the final analysis of
its electronic properties.
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Caption: Workflow for Quantum Chemical Calculations of VCIz Electronic Structure.

This guide provides a condensed yet comprehensive overview of the theoretical investigations
into the electronic structure of VCIz. For more in-depth information, researchers are
encouraged to consult the primary literature cited herein. The methodologies and data
presented are foundational for further computational and experimental studies on vanadium-
containing compounds and their potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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